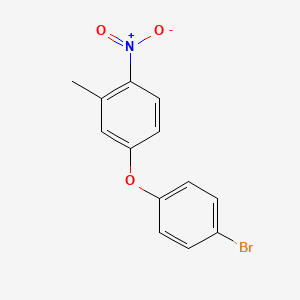

4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene

Description

Significance of Diaryl Ethers in Contemporary Chemical Synthesis and Materials Science

The diaryl ether moiety is a cornerstone in the architecture of a vast array of organic molecules, marking its prevalence in numerous natural products, synthetic pharmaceuticals, and advanced materials. nih.govresearchgate.net This structural motif, characterized by an oxygen atom bridging two aromatic rings, imparts a unique combination of conformational flexibility and chemical stability. jsynthchem.com In the realm of medicinal chemistry and agrochemicals, the diaryl ether scaffold is recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds, including anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal agents. researchgate.netacs.orgcalstate.edu Its presence is integral to the therapeutic efficacy of several commercially available drugs. nih.gov

The synthesis of diaryl ethers has been a subject of extensive research, with methods such as the Ullmann-type cross-coupling reactions being pivotal. nih.govresearchgate.net The continuous development of more efficient and milder catalytic systems, often employing copper or palladium nanoparticles, underscores the ongoing importance of accessing these structures. nih.govacs.org In materials science, the diaryl ether linkage is a key component in high-performance polymers, such as polyetheretherketone (PEEK) and polyethersulfone (PES), where it contributes to their exceptional thermal stability and mechanical properties. nih.govjsynthchem.com The robustness of the ether bond and the stability of the aromatic rings make diaryl ethers highly desirable for applications demanding chemical and thermal resilience. jsynthchem.com

Structural Features of 4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene and Their Academic Implications

The specific substitution pattern of this compound presents a molecule with distinct electronic and reactive zones, making it a subject of academic interest for understanding substituent effects and for its potential as a versatile synthetic intermediate. The molecule consists of two phenyl rings connected by an ether linkage, with one ring substituted with a bromine atom and the other with both a nitro group and a methyl group.

The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly influences the electronic landscape of the aromatic ring to which it is attached. wikipedia.orgnih.govnumberanalytics.com This strong inductive and resonance effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by significantly reducing its electron density. nih.govblogspot.com The delocalization of π-electrons from the ring into the nitro group creates partial positive charges at the ortho and para positions, directing incoming electrophiles to the meta position. nih.govblogspot.com This deactivating nature makes the aromatic ring more susceptible to nucleophilic aromatic substitution, a key reactivity aspect. wikipedia.orgnumberanalytics.com

The phenoxy linkage, the C-O-C ether bond, also contributes to the electronic properties of the molecule. The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, which would typically activate the ring towards electrophilic substitution. libretexts.org However, in this compound, the electronic character of the two aromatic rings is significantly different due to the other substituents.

| Functional Group | Electronic Effect | Impact on Aromatic Ring |

|---|---|---|

| Nitro Group (-NO₂) | Strongly Electron-Withdrawing | Deactivates towards electrophilic substitution, facilitates nucleophilic substitution. wikipedia.orgblogspot.com |

| Phenoxy Linkage (-O-) | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Modulates electron density of both aromatic rings. |

The bromine and methyl substituents further modulate the reactivity of their respective aromatic rings. The bromine atom on one of the phenyl rings is a halogen, which is an electron-withdrawing group through its inductive effect, thus deactivating the ring towards electrophilic substitution compared to unsubstituted benzene. libretexts.orglibretexts.org However, it is also an ortho, para-director for subsequent electrophilic substitution reactions due to the ability of its lone pairs to stabilize the intermediate carbocation through resonance. purechemistry.org The presence of bromine also provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for further molecular elaboration.

On the other phenyl ring, the methyl group (-CH₃) is a weak electron-donating group through an inductive effect. libretexts.orglumenlearning.com This effect activates the aromatic ring, making it more susceptible to electrophilic attack than an unsubstituted ring. lumenlearning.com The methyl group is an ortho, para-director. purechemistry.org Therefore, in the context of the entire molecule, the phenyl ring bearing the methyl and nitro groups has its reactivity influenced by the interplay of these two opposing electronic effects. The strong deactivating effect of the nitro group will dominate, but the methyl group will influence the regioselectivity of any potential reactions.

| Substituent | Electronic Effect | Directing Effect (Electrophilic Aromatic Substitution) | Potential Reactivity |

|---|---|---|---|

| Bromine (-Br) | Inductively Withdrawing, Resonance Donating | Ortho, Para | Cross-coupling reactions. researchgate.net |

| Methyl (-CH₃) | Inductively Donating | Ortho, Para | Oxidation of the benzylic position. msu.edu |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenoxy)-2-methyl-1-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c1-9-8-12(6-7-13(9)15(16)17)18-11-4-2-10(14)3-5-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFSWQMFHBGNKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4 Bromophenoxy 2 Methyl 1 Nitrobenzene and Its Analogs

Strategies for the Construction of the Diaryl Ether Linkage

The formation of the diaryl ether bond is the cornerstone of synthesizing 4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene. The primary approaches involve either the attack of a nucleophile on an activated aromatic ring or the use of transition metal catalysts to facilitate the coupling of an aryl halide and a phenol (B47542).

Nucleophilic Aromatic Substitution (SNAr) Approaches Utilizing Activated Aryl Halides

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-O bonds, particularly when the aryl halide is "activated" by the presence of strong electron-withdrawing groups. This reaction proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile (such as a phenoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the diaryl ether product.

For the synthesis of this compound, a plausible SNAr strategy would involve the reaction of an activated aryl halide, such as 4-chloro-2-methyl-1-nitrobenzene or 4-fluoro-2-methyl-1-nitrobenzene, with 4-bromophenoxide. The electron-withdrawing nitro group on the aryl halide is crucial for this reaction to proceed efficiently.

The efficiency of the SNAr reaction is highly dependent on the nature and position of substituents on the aromatic ring of the aryl halide. Strong electron-withdrawing groups (EWGs) are essential for activating the ring towards nucleophilic attack. These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance or inductive effects, thereby lowering the activation energy of the reaction.

The nitro group (-NO2) is one of the most effective activating groups for SNAr reactions. When positioned ortho or para to the leaving group, the nitro group can delocalize the negative charge of the Meisenheimer complex onto its oxygen atoms via resonance. This stabilization is significant and greatly accelerates the rate of nucleophilic attack. In the context of synthesizing the target molecule, the nitro group at the 1-position and the leaving group (e.g., a halogen) at the 4-position of the 2-methyl-nitrobenzene ring create an ideal scenario for SNAr, as the nitro group is para to the site of substitution.

Other activating groups include cyano (-CN), sulfonyl (-SO2R), and carbonyl (-COR) groups. The general activating ability of common EWGs in SNAr reactions follows the order: -NO2 > -CN > -SO2R > -COR. The presence of multiple activating groups, such as in 2,4-dinitrochlorobenzene, further enhances the reactivity of the aryl halide. Conversely, electron-donating groups (EDGs) on the aryl halide deactivate the ring towards nucleophilic attack and are generally not conducive to SNAr reactions.

| Activating Group (Para to LG) | Relative Reactivity |

| -NO2 | Very High |

| -CN | High |

| -SO2CH3 | Moderate |

| -COCH3 | Moderate |

| -H | Very Low |

| -CH3 | Negligible |

This table provides a qualitative comparison of the activating effect of common electron-withdrawing groups on the rate of SNAr reactions.

To achieve high yields and selectivity in the synthesis of diaryl ethers via SNAr, several reaction parameters must be carefully optimized. These include the choice of the leaving group, the nucleophile, the solvent, the base, and the reaction temperature.

Leaving Group: The nature of the leaving group on the activated aryl halide influences the reaction rate. The bond to the leaving group is broken in the second, fast step of the mechanism, so its bond strength is not the primary determinant of the reaction rate. Instead, the electronegativity of the leaving group is more critical. More electronegative atoms are better at withdrawing electron density from the aromatic ring, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Consequently, the reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I. This is in stark contrast to SN1 and SN2 reactions, where iodide is the best leaving group.

Nucleophile: The nucleophilicity of the attacking species is also a key factor. For the synthesis of diaryl ethers, phenoxides are used as nucleophiles. The reactivity of the phenoxide is enhanced by electron-donating groups on its aromatic ring.

Solvent: Polar aprotic solvents are generally the solvents of choice for SNAr reactions. Solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and hexamethylphosphoramide (B148902) (HMPA) are effective at solvating the cation of the phenoxide salt, leaving the phenoxide anion more "naked" and nucleophilic. They also help to stabilize the charged Meisenheimer complex.

Base: A base is required to deprotonate the phenol to generate the more nucleophilic phenoxide. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). The choice of base can significantly impact the reaction outcome.

Temperature: SNAr reactions are often carried out at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the products. Microwave irradiation has also been employed to accelerate these reactions, often leading to shorter reaction times and improved yields.

| Parameter | Condition | Rationale |

| Aryl Halide | 4-Fluoro-2-methyl-1-nitrobenzene | Fluorine is the most activating halogen for SNAr. |

| Nucleophile | 4-Bromophenol | The precursor to the nucleophilic 4-bromophenoxide. |

| Base | K2CO3 or Cs2CO3 | To deprotonate the phenol and generate the phenoxide. |

| Solvent | DMSO or DMF | Polar aprotic solvents enhance nucleophilicity. |

| Temperature | 80-150 °C | To provide sufficient energy for the reaction to proceed. |

This table outlines typical optimized conditions for the synthesis of diaryl ethers via SNAr.

Metal-Catalyzed Cross-Coupling Reactions for C-O Bond Formation

For aryl halides that are not sufficiently activated towards SNAr, metal-catalyzed cross-coupling reactions provide a powerful alternative for the construction of the diaryl ether linkage. These methods have significantly expanded the scope of diaryl ether synthesis, allowing for the coupling of a wide range of substrates under milder conditions than classical methods. The two most prominent methodologies are copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig etherifications. nih.govbeilstein-journals.orgunipa.it

The Ullmann condensation, first reported in 1905, is a classic method for forming diaryl ethers by reacting an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures. nih.govbeilstein-journals.orgunipa.it Modern advancements have transformed this reaction into a more versatile and practical catalytic process. These improved methods utilize a catalytic amount of a copper salt, often in combination with a ligand, a base, and an appropriate solvent, allowing the reaction to proceed under much milder conditions.

The currently accepted mechanism for the catalytic Ullmann reaction generally involves the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Subsequent reductive elimination from this intermediate yields the diaryl ether and regenerates the copper(I) catalyst.

A variety of copper sources can be used, including copper(I) iodide (CuI), copper(I) oxide (Cu2O), and copper(I) bromide (CuBr). The choice of ligand is often crucial for the success of the reaction, especially when using less reactive aryl halides like aryl chlorides or electron-rich aryl bromides. Common ligands include 1,10-phenanthroline, N,N-dimethylglycine, and various diamines and amino acids. These ligands stabilize the copper catalyst and facilitate the key steps of the catalytic cycle.

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI / 1,10-phenanthroline | Cs2CO3 | Toluene (B28343) | 110 | 75-95 |

| Cu2O / N,N-dimethylglycine | K3PO4 | Dioxane | 90 | 80-98 |

| CuBr / 8-hydroxyquinoline | K2CO3 | DMF | 120 | 70-90 |

| CuI (ligand-free) | Cs2CO3 | Pyridine (B92270) | 130 | 65-85 |

This table presents representative conditions for modern copper-catalyzed Ullmann-type diaryl ether synthesis.

Developed in the mid-1990s, the Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a highly efficient and general method for the synthesis of diaryl ethers. nih.govunipa.it This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with a phenol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The catalytic cycle of the Buchwald-Hartwig etherification is thought to proceed via the following steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.

Association and Deprotonation: The phenol coordinates to the Pd(II) complex, and a base facilitates the deprotonation to form a palladium phenoxide species.

Reductive Elimination: The diaryl ether product is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

A key to the success of the Buchwald-Hartwig etherification has been the development of sterically hindered and electron-rich phosphine ligands. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition. Examples of effective ligands include tri-tert-butylphosphine (B79228) (P(t-Bu)3), and various biaryl phosphine ligands such as SPhos, XPhos, and RuPhos.

The choice of base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs2CO3) being commonly used. The reaction is typically carried out in anhydrous, aprotic solvents like toluene or dioxane.

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)2 | SPhos | K3PO4 | Toluene | 100 | 85-99 |

| Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 110 | 80-97 |

| Pd(OAc)2 | RuPhos | K2CO3 | t-BuOH | 80 | 78-95 |

| [Pd(allyl)Cl]2 | P(t-Bu)3 | NaOt-Bu | Toluene | 80-100 | 82-96 |

This table summarizes typical conditions for palladium-catalyzed Buchwald-Hartwig diaryl ether synthesis.

Copper-Promoted Chan-Lam Coupling Strategies

The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, particularly C–O bonds for the synthesis of diaryl ethers. askfilo.comyoutube.com This copper-promoted cross-coupling reaction typically involves the reaction of a phenol with an aryl boronic acid in the presence of a copper catalyst, a base, and often an oxidant, which can be atmospheric oxygen. libretexts.orgvaia.com The reaction is known for its mild conditions, broad substrate scope, and tolerance of various functional groups, making it an attractive alternative to harsher classical methods like the Ullmann condensation. youtube.comnih.gov

The synthesis of this compound via a Chan-Lam coupling strategy would involve the reaction of 4-bromo-2-methylphenol (B185452) with (4-nitrophenyl)boronic acid or, more strategically, the coupling of 2-methyl-4-nitrophenol (B1582141) with (4-bromophenyl)boronic acid. The latter is often preferred due to the electronic nature of the coupling partners.

The proposed mechanism for the Chan-Lam diaryl ether synthesis initiates with the formation of a copper(II) phenoxide complex. Transmetalation with the aryl boronic acid leads to a diarylcopper(II) intermediate. Subsequent reductive elimination from a transient Cu(III) species, formed via oxidation, yields the desired diaryl ether and regenerates a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle. askfilo.comaskfilo.com The presence of atmospheric oxygen is often beneficial for this reoxidation step. libretexts.org

Key parameters influencing the efficiency of the Chan-Lam coupling include the choice of copper source, ligand, base, and solvent. Common copper sources include copper(II) acetate (B1210297) (Cu(OAc)₂) and copper(II) triflate (Cu(OTf)₂). youtube.com While many Chan-Lam reactions can proceed without a ligand, the use of ligands such as pyridine or various bidentate ligands can significantly improve yields and reaction rates. askfilo.com A variety of bases can be employed, with tertiary amines like triethylamine (B128534) or pyridine being common choices. libretexts.org

| Reactant 1 | Reactant 2 | Copper Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Methyl-4-nitrophenol | (4-Bromophenyl)boronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp. | High |

| 4-Bromo-2-methylphenol | (4-Nitrophenyl)boronic acid | Cu(OTf)₂ | Triethylamine | THF | Room Temp. | Moderate to High |

This is an interactive data table based on typical Chan-Lam coupling reactions for analogous substrates.

Research has demonstrated that the electronic properties of both the phenol and the aryl boronic acid can influence the reaction outcome. Electron-rich phenols and electron-deficient aryl boronic acids, or vice versa, often provide the best results. The presence of the nitro group in 2-methyl-4-nitrophenol makes it a suitable coupling partner for this reaction.

Metal-Free and Sustainable Synthesis Protocols for Diaryl Ethers

In the pursuit of greener and more sustainable chemical processes, significant effort has been directed towards the development of metal-free methods for the synthesis of diaryl ethers. These approaches circumvent the need for potentially toxic and expensive transition metal catalysts.

One prominent metal-free strategy involves the use of hypervalent iodine reagents, such as diaryliodonium salts. youtube.com These reagents can react with phenols under basic conditions at room temperature to afford diaryl ethers in high yields. youtube.com This methodology is tolerant of a wide array of functional groups and can be used to synthesize sterically hindered diaryl ethers that are often challenging to prepare using metal-catalyzed methods. For the synthesis of this compound, this would entail the reaction of 2-methyl-4-nitrophenol with a diaryliodonium salt containing the 4-bromophenyl moiety.

Another metal-free approach relies on the generation of aryne intermediates from precursors like o-silylaryl triflates. nih.gov In the presence of a fluoride (B91410) source, such as cesium fluoride (CsF), these precursors generate highly reactive benzynes, which are then trapped by a phenoxide to form the diaryl ether. This method proceeds under mild, neutral conditions and is compatible with various functional groups.

Nucleophilic aromatic substitution (SNAr) reactions offer a classical yet effective metal-free route to diaryl ethers, particularly when one of the aromatic rings is highly electron-deficient. The presence of the strongly electron-withdrawing nitro group in 4-chloro-2-methyl-1-nitrobenzene would activate the chlorine atom for nucleophilic attack by the phenoxide of 4-bromophenol. These reactions are often carried out in polar aprotic solvents like DMSO and can be accelerated by microwave irradiation. nih.gov

| Method | Arylating Agent | Nucleophile | Conditions | Key Advantages |

| Hypervalent Iodine Chemistry | (4-Bromophenyl)iodonium salt | 2-Methyl-4-nitrophenol | Base (e.g., t-BuOK), Room Temp. | Mild conditions, high yields, tolerates steric hindrance. |

| Aryne Chemistry | o-Silylaryl triflate of bromobenzene | 2-Methyl-4-nitrophenol | CsF, MeCN | Metal-free, neutral conditions. |

| SNAr Reaction | 4-Chloro-2-methyl-1-nitrobenzene | 4-Bromophenol | Base (e.g., K₂CO₃), DMSO, Microwave | Metal-free, rapid reaction times. |

This is an interactive data table summarizing metal-free diaryl ether synthesis protocols.

These sustainable methods offer viable alternatives to traditional metal-catalyzed reactions, often with the benefits of milder reaction conditions, reduced waste, and the avoidance of residual metal contaminants in the final product.

Functional Group Interconversions and Regioselective Modifications within the Chemical Compound Structure

The structure of this compound offers several sites for selective functionalization, including the nitro group, the bromine atom, and the methyl group. This allows for the synthesis of a diverse library of derivatives with potential applications in various fields.

Manipulation of the Nitro Group: Reduction and Further Derivatization

The nitro group is a versatile functional group that can be readily reduced to an amino group, which in turn can undergo a wide range of derivatization reactions. A key challenge in the reduction of the nitro group in this compound is the chemoselective reduction without affecting the bromine substituent, as dehalogenation is a common side reaction.

Several methods have been developed for the selective reduction of nitroarenes in the presence of halides. libretexts.orgnih.gov Catalytic hydrogenation using specific catalysts, such as Raney nickel or platinum catalysts with additives like morpholine, can suppress dehalogenation. youtube.comnih.gov Chemical reducing agents like iron powder in acidic media (e.g., acetic acid or ammonium (B1175870) chloride), zinc dust, or tin(II) chloride are also highly effective for this transformation and are often preferred for their chemoselectivity. scielo.br

Once the nitro group is reduced to the corresponding aniline (B41778), 4-(4-bromophenoxy)-2-methylaniline, the resulting primary amino group can be further derivatized. Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -X).

The choice of derivatization reagent and reaction conditions allows for the introduction of a wide range of functionalities, significantly expanding the molecular diversity of compounds accessible from the parent diaryl ether.

| Reduction Method | Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Raney Nickel | Avoids dehalogenation often seen with Pd/C. |

| Metal/Acid Reduction | Fe / NH₄Cl or AcOH | Mild, chemoselective, and cost-effective. |

| Metal Salt Reduction | SnCl₂ / HCl | Effective for selective nitro reduction. |

This is an interactive data table of selective nitro group reduction methods.

Reactivity of the Bromine Moiety in Cross-Coupling Reactions

The bromine atom on the diaryl ether scaffold is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.gov It is a highly reliable method for forming biaryl linkages. For instance, reacting this compound with an arylboronic acid would yield a terphenyl derivative.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new C(sp²)-C(sp²) bond. youtube.comrsc.org This allows for the introduction of vinyl groups onto the aromatic ring.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with an amine. libretexts.orgscielo.br This would allow for the introduction of a primary or secondary amino group at the 4'-position of the diaryl ether.

Sonogashira Coupling: The Sonogashira reaction is used to form carbon-carbon bonds between aryl halides and terminal alkynes, providing access to arylethynyl structures. mdpi.comyoutube.com

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these reactions and depends on the specific substrates being coupled. The presence of the nitro or amino group on the other ring can influence the reactivity, and reaction conditions may need to be optimized accordingly.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Arylboronic acid | C(aryl)-C(aryl) | Pd(PPh₃)₄, K₂CO₃ |

| Heck-Mizoroki | Alkene | C(aryl)-C(alkenyl) | Pd(OAc)₂, P(o-tol)₃, Et₃N |

| Buchwald-Hartwig | Amine | C(aryl)-N | Pd₂(dba)₃, BINAP, NaOtBu |

| Sonogashira | Terminal alkyne | C(aryl)-C(alkynyl) | PdCl₂(PPh₃)₂, CuI, Et₃N |

This is an interactive data table summarizing cross-coupling reactions for the bromine moiety.

Selective Functionalization of the Methyl Group

The methyl group attached to the nitro-substituted ring offers another site for functionalization, typically through radical-mediated or oxidative processes.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. The Etard reaction, using chromyl chloride (CrO₂Cl₂), is a classic method for the direct oxidation of a methyl group on an aromatic ring to an aldehyde. askfilo.com For instance, treatment of this compound with chromyl chloride would be expected to yield 4-(4-bromophenoxy)-2-formyl-1-nitrobenzene. More vigorous oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the methyl group to a carboxylic acid.

Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or chlorine gas under UV irradiation or in the presence of a radical initiator. libretexts.org This would lead to the formation of a benzylic halide, such as 4-(4-bromophenoxy)-2-(bromomethyl)-1-nitrobenzene. This benzylic halide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -OH, -CN, -OR, -NR₂).

The conditions for these reactions must be carefully chosen to ensure selectivity for the methyl group over potential reactions at other sites on the aromatic rings.

| Functionalization | Reagent(s) | Product Functional Group |

| Oxidation to Aldehyde | CrO₂Cl₂ (Etard Reaction) | -CHO |

| Oxidation to Carboxylic Acid | KMnO₄ | -COOH |

| Halogenation | NBS, AIBN | -CH₂Br |

This is an interactive data table for the selective functionalization of the methyl group.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 4 Bromophenoxy 2 Methyl 1 Nitrobenzene

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction pathway for aryl halides and other substituted aromatic compounds, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. In the case of 4-(4-bromophenoxy)-2-methyl-1-nitrobenzene, the nitro group (-NO2) on one of the phenyl rings serves as a powerful activating group for such reactions. The SNAr mechanism typically proceeds via a stepwise addition-elimination pathway.

The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing substituents that can stabilize the negatively charged intermediate. For instance, the reaction of 2,4-dinitrochlorobenzene with a nucleophile proceeds readily due to the stabilizing effect of two nitro groups. numberanalytics.com In contrast, the reaction of chlorobenzene (B131634) is more challenging due to the absence of such activating groups. numberanalytics.com

Formation and Stability of Meisenheimer Complexes

In this compound, a nucleophile can attack the carbon atom attached to the phenoxy group, which acts as the leaving group. The presence of the nitro group para to the reaction center is instrumental in stabilizing the resulting Meisenheimer complex through resonance. Computational studies on related diaryl ether systems have shown that resonance-stabilized aryl anion intermediates (Meisenheimer complexes) can be formed, particularly when the aromatic ring is sufficiently electron-deficient. nih.gov However, for less electron-deficient systems, the formation of a stable Meisenheimer intermediate may be less favored. nih.gov

The stability of the Meisenheimer complex can also be influenced by steric factors. While increased substitution can sometimes lead to steric hindrance, kinetic data from related phenyl ether systems suggest that this does not always inhibit nucleophilic attack.

Kinetic and Thermodynamic Aspects of SNAr Pathways

The kinetics of SNAr reactions are often dependent on the relative rates of the formation of the Meisenheimer complex and its subsequent decomposition to products. In many cases, the formation of the intermediate is the rate-determining step. frontiersin.org However, kinetic studies on some 1-phenoxy-nitrobenzene derivatives have indicated that the decomposition of the intermediate can also be the rate-limiting step. unilag.edu.ng

Kinetic investigations of SNAr reactions involving substituted phenoxy-dinitrobenzenes with amines have shown that the reactions can be catalyzed by a second amine molecule, suggesting a complex interplay of factors influencing the reaction rate. nih.gov Activation parameters, such as enthalpy and entropy of activation, provide further insights into the transition state of the reaction. For example, a highly negative entropy of activation, as observed in some SNAr reactions of phenoxy-dinitrobenzenes, is consistent with a highly ordered, cyclic transition state. nih.gov

The thermodynamic stability of the Meisenheimer complex is a key determinant of the reaction pathway. While in many SNAr reactions this complex is a transient intermediate, in some cases, it can be sufficiently stable to be observed or even isolated. nih.gov

Role of Substituent Effects on Reactivity and Regioselectivity

The substituents on both aromatic rings of this compound significantly influence its reactivity in SNAr reactions.

Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro group is a powerful activator for SNAr reactions. Its position para to the phenoxy leaving group is optimal for stabilizing the negative charge of the Meisenheimer complex through resonance. numberanalytics.com

Methyl Group (-CH3): The methyl group is an electron-donating group. Its presence on the nitro-substituted ring will have a deactivating effect on the SNAr reaction by slightly destabilizing the negatively charged Meisenheimer complex.

Bromo Group (-Br): Located on the phenoxy leaving group, the bromo substituent will influence the leaving group's ability to depart. As an electron-withdrawing group, it will make the phenoxide a better leaving group, thereby potentially increasing the reaction rate.

Phenoxy Group (-OAr): The phenoxy group itself acts as the leaving group in this context. Its ability to depart is influenced by the substituents on its own ring.

Kinetic studies on related systems, such as 1-phenoxy-nitrobenzenes, have provided quantitative data on the effects of substituents on reaction rates. unilag.edu.ngresearchgate.netresearchgate.net

| Substituent | Position | Electronic Effect | Influence on SNAr Reactivity |

| Nitro (-NO2) | para to leaving group | Strong electron-withdrawing | Strong activation |

| Methyl (-CH3) | ortho to leaving group | Electron-donating | Deactivation |

| Bromo (-Br) | on leaving group | Electron-withdrawing | Enhances leaving group ability |

Electrophilic Aromatic Substitution (EAS) Pathways on the Bromophenyl and Nitrophenyl Rings

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. The existing substituents on both rings of this compound will direct incoming electrophiles to specific positions and will either activate or deactivate the rings towards substitution.

Regioselectivity and Ortho/Para/Meta Directing Effects of Existing Substituents

The directing effects of the substituents determine the position of the incoming electrophile.

On the Nitrophenyl Ring:

Nitro Group (-NO2): This is a strong deactivating group and a meta-director. numberanalytics.com

Methyl Group (-CH3): This is an activating group and an ortho, para-director. atlas.org

Phenoxy Group (-OAr): This is an activating group and an ortho, para-director.

On the Bromophenyl Ring:

Bromo Group (-Br): Halogens are deactivating groups but are ortho, para-directors. libretexts.org

Ether Linkage (-O-): The ether oxygen acts as an activating, ortho, para-directing group for this ring.

The combined effect of the bromo group and the activating ether linkage will direct incoming electrophiles to the positions ortho and para to the ether linkage.

Computational studies can be employed to predict the regiochemistry of EAS reactions by calculating molecular properties such as frontier molecular orbitals and charge distributions. coe.edu

Deactivation and Activation Effects of the Nitro and Phenoxy Groups

Nitrophenyl Ring: This ring is strongly deactivated due to the powerful electron-withdrawing nature of the nitro group. numberanalytics.com While the phenoxy and methyl groups are activating, their effect is likely insufficient to overcome the strong deactivation by the nitro group.

Bromophenyl Ring: This ring is activated by the electron-donating resonance effect of the ether oxygen. The bromo group, while deactivating through its inductive effect, is generally a weaker deactivator than the nitro group. Therefore, the bromophenyl ring is expected to be significantly more reactive towards electrophilic substitution than the nitrophenyl ring.

| Substituent | Ring | Effect on EAS Reactivity | Directing Effect |

| Nitro (-NO2) | Nitrophenyl | Strong deactivation | Meta |

| Methyl (-CH3) | Nitrophenyl | Activation | Ortho, Para |

| Phenoxy (-OAr) | Nitrophenyl | Activation | Ortho, Para |

| Bromo (-Br) | Bromophenyl | Deactivation | Ortho, Para |

| Ether Linkage (-O-) | Bromophenyl | Activation | Ortho, Para |

Metal-Catalyzed Cross-Coupling Reactivity at the Bromo Position

The bromine atom on the phenoxy ring of this compound serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. The electronic environment of the molecule, influenced by the electron-withdrawing nitro group and the electron-donating methyl and ether groups, plays a crucial role in modulating the efficiency and outcome of these transformations.

Mechanistic Insights into Suzuki-Miyaura Coupling of the Chemical Compound

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and its application to aryl bromides like this compound is well-established in principle. The reaction facilitates the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

The catalytic cycle, as applied to this compound, is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex (e.g., Pd(PPh₃)₄). This step forms a Pd(II) intermediate, which is often the rate-determining step of the cycle. The reactivity of the C-Br bond is enhanced by the presence of the electron-withdrawing nitro group on the other ring, though this effect is transmitted through the ether linkage.

The next crucial step is transmetalation . The organoboron reagent, activated by the base (e.g., K₂CO₃, K₃PO₄), transfers its organic group to the palladium(II) center, displacing the bromide. Mechanistic studies on similar substrates suggest this process can proceed through a boronate intermediate coordinated to the palladium. researchgate.net

Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. researchgate.net The choice of ligand, base, and solvent is critical for optimizing the reaction, especially to prevent side reactions like hydrodehalogenation. mdpi.com

Table 1: Key Steps in the Suzuki-Miyaura Coupling Mechanism

| Step | Description | Intermediate Species |

|---|---|---|

| Oxidative Addition | The C-Br bond of the substrate adds to the Pd(0) catalyst. | Aryl-Pd(II)-Br complex |

| Transmetalation | The organic group from the activated boronic acid replaces the bromide on the Pd(II) center. | Diaryl-Pd(II) complex |

| Reductive Elimination | The two organic groups couple and are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. | Pd(0) catalyst |

Heck and Sonogashira Reaction Pathways

The bromo position of this compound is also amenable to Heck and Sonogashira couplings, which form C-C bonds with alkenes and terminal alkynes, respectively.

The Heck reaction involves the palladium-catalyzed reaction of the aryl bromide with an alkene. wikipedia.org The mechanism follows a similar Pd(0)/Pd(II) catalytic cycle. nih.gov After the initial oxidative addition of the aryl bromide to Pd(0), the alkene coordinates to the resulting Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-aryl bond. libretexts.org The final product is formed after a β-hydride elimination step, which also generates a palladium-hydride species. youtube.com A base is required to regenerate the Pd(0) catalyst from this species. The regioselectivity of the alkene insertion is a key consideration in this reaction.

The Sonogashira reaction couples the aryl bromide with a terminal alkyne, typically using a dual catalyst system of palladium and a copper(I) salt, along with a base such as an amine. organic-chemistry.orgresearchgate.net The generally accepted mechanism involves two interconnected cycles. wikipedia.org In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-aryl intermediate. Reductive elimination from the resulting palladium complex affords the aryl-alkyne product and regenerates the Pd(0) catalyst. libretexts.org Copper-free Sonogashira variants have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.orglibretexts.org

Buchwald-Hartwig Amination and Other C-N Bond Forming Reactions

For the synthesis of arylamines, the Buchwald-Hartwig amination offers a powerful method for C-N bond formation. This reaction couples aryl halides with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. wikipedia.orgtcichemicals.com

The catalytic cycle for the Buchwald-Hartwig amination of this compound involves several key steps:

Oxidative Addition : The aryl bromide adds to the Pd(0) catalyst.

Amine Coordination and Deprotonation : The amine coordinates to the palladium(II) center. The base then deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination : This final step involves the formation of the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst. wikipedia.org

A potential side reaction is β-hydride elimination from the palladium amido complex, which can be suppressed by using bulky, electron-rich phosphine ligands. wikipedia.org The application of this reaction to nitro-substituted arenes has been successfully demonstrated, indicating its feasibility for the target compound. nih.gov The choice of ligand is crucial for achieving high yields and functional group tolerance. beilstein-journals.org

Photochemical and Thermal Reactivity of the Chemical Compound

The presence of both a nitro group and a diaryl ether linkage makes this compound susceptible to reactions induced by light and heat. These reactions often proceed through high-energy intermediates like radicals and radical ions.

Photoinduced Electron Transfer and Radical Reactions

Nitroaromatic compounds are known to participate in photoinduced electron transfer (PET) processes. nih.gov Upon absorption of UV light, the molecule can be promoted to an excited state. This excited state can act as an electron acceptor, leading to the formation of a radical anion. In the presence of a suitable electron donor, PET can generate highly reactive radical cation and anion intermediates. nih.gov

Studies on similar diaryl ether systems suggest that irradiation can lead to the formation of a radical cation via PET. nih.gov These radical species can undergo various subsequent reactions, such as cyclization, fragmentation, or dimerization. nih.govyoutube.com The specific pathway depends on the reaction conditions, including the solvent and the presence of other reactive species. For instance, in the absence of a specific photocatalyst, dimerization to form cycloadducts can occur. nih.gov

Thermal Decomposition Pathways and Stability Studies

The thermal stability of this compound is primarily dictated by the C-NO₂ bond, which is typically the weakest bond in nitroaromatic compounds. Studies on the thermal fragmentation of nitrobenzene (B124822) show that decomposition at high temperatures (above 1100 K) proceeds through two main channels: C-N bond homolysis to produce a phenyl radical and NO₂, and a rearrangement pathway that yields a phenoxy radical and NO. kaust.edu.sa

For this compound, the primary decomposition pathway is expected to be the homolytic cleavage of the C-NO₂ bond: Ar-NO₂ → Ar• + •NO₂

Table 2: Summary of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium(0) |

| Palladium(II) |

| Nitrogen dioxide (NO₂) |

| Nitric oxide (NO) |

| Water (H₂O) |

| Carbon dioxide (CO₂) |

| 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) |

| Potassium carbonate (K₂CO₃) |

| Potassium phosphate (B84403) (K₃PO₄) |

Advanced Spectroscopic and Crystallographic Investigations of 4 4 Bromophenoxy 2 Methyl 1 Nitrobenzene Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a molecule like 4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene, ¹H and ¹³C NMR would provide critical information on the chemical environment of each proton and carbon atom.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning NMR signals and piecing together the molecular framework.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the two aromatic rings and potentially across the ether linkage if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence) would directly correlate each proton to its attached carbon atom, simplifying the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity across the diaryl ether oxygen bridge, linking protons on one ring to carbons on the other, and establishing the relative positions of the methyl and nitro substituents.

Despite the theoretical utility of these techniques, specific datasets including chemical shifts and correlation maps for this compound are not available.

Dynamic NMR Studies on Rotational Barriers and Conformational Exchange

Dynamic NMR (DNMR) spectroscopy is a powerful method used to study the kinetics of processes that occur on the NMR timescale, such as conformational changes. slideshare.netyoutube.com For diaryl ethers, a key dynamic process is the restricted rotation around the C-O bonds of the ether linkage. The energy barrier to this rotation is influenced by the steric bulk of ortho substituents. In the case of this compound, the presence of the ortho-methyl group on the nitrobenzene (B124822) ring could create a significant barrier to free rotation, leading to distinct conformers that could potentially be observed at low temperatures using variable temperature (VT) NMR. slideshare.net Such studies would provide valuable thermodynamic data (ΔG‡, ΔH‡, and ΔS‡) for the rotational process, but no such experimental investigation has been reported for this specific molecule.

Single Crystal X-Ray Diffraction for Precise Molecular and Crystal Structure Determination

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions between the aromatic rings. An analysis of the crystal structure of this compound would elucidate these interactions, which are fundamental to understanding its physical properties, such as melting point and solubility. However, a crystallographic information file (CIF) or a detailed structural report for this compound could not be located.

Conformational Analysis of the Diaryl Ether Linkage

The solid-state conformation, particularly the torsion angles defining the orientation of the two aromatic rings relative to the central ether oxygen (C-O-C-C dihedral angles), would be precisely determined by X-ray diffraction. This analysis would reveal whether the molecule adopts a "skewed" or other preferred conformation in the crystal, providing insight into the interplay between intramolecular steric effects and intermolecular packing forces. This information remains unavailable in the absence of a crystal structure determination.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. thermofisher.com For this compound, characteristic vibrational modes would be expected.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands, typically observed around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Diaryl Ether (Ar-O-Ar): Asymmetric C-O-C stretching vibrations, usually appearing as a strong band in the 1200-1270 cm⁻¹ region.

Aromatic Rings: C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1400-1600 cm⁻¹ range.

C-Br Bond: A stretching vibration at lower frequencies, typically in the 500-600 cm⁻¹ range.

Methyl Group (CH₃): C-H stretching and bending vibrations.

While detailed theoretical and experimental vibrational analyses have been performed on simpler, related molecules like 1-Bromo-4-Nitrobenzene, researchgate.netirjet.net a specific recorded and assigned spectrum for this compound is not documented in the searched sources.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound and for elucidating its structure through fragmentation analysis. For this compound (C₁₃H₁₀BrNO₃), HRMS would provide the accurate mass of its molecular ion, which is crucial for confirming its elemental composition.

The molecular ion peak [M]⁺• would be expected to appear as a characteristic doublet due to the presence of the bromine atom, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity separated by approximately 2 m/z units.

Electron ionization (EI) would likely induce fragmentation of the molecular ion. The fragmentation pathways of nitroaromatic compounds and diaryl ethers are well-documented and provide a basis for predicting the fragmentation of the title compound. nih.govmiamioh.edu Key fragmentation patterns for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or a nitro radical (•NO). nih.govresearchgate.net The ether linkage is also a common site for cleavage.

Predicted Fragmentation Pathways:

A plausible fragmentation pathway for this compound would involve the following steps:

Loss of the nitro group: The molecular ion could lose a nitro radical (•NO₂) to form a stable cation.

Cleavage of the ether bond: The C-O bond of the diaryl ether could cleave, leading to fragments corresponding to the bromophenoxy and nitrotoluene moieties.

Loss of nitric oxide: Elimination of a neutral nitric oxide molecule (NO) from the molecular ion is another common fragmentation route for nitroaromatics. researchgate.net

Loss of a methyl radical: Fragmentation could also be initiated by the loss of the methyl group (•CH₃).

These predicted fragmentation patterns are summarized in the table below.

Interactive Data Table: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Description |

| [C₁₃H₁₀BrNO₃]⁺• (M⁺•) | 322.9895 | 324.9875 | Molecular Ion |

| [C₁₃H₁₀BrO]⁺ | 276.9918 | 278.9898 | Loss of •NO₂ |

| [C₇H₆NO₂]⁺ | 136.0399 | - | Cleavage product (nitrotoluene moiety) |

| [C₆H₄BrO]⁺ | 170.9479 | 172.9459 | Cleavage product (bromophenoxy moiety) |

| [C₁₃H₁₀BrNO₂]⁺• | 292.9950 | 294.9930 | Loss of O |

| [C₁₂H₇BrNO₃]⁺• | 307.9636 | 309.9616 | Loss of •CH₃ |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by measuring the absorption of light that causes electronic transitions from the ground state to higher energy excited states. The UV-Vis spectrum of this compound is expected to be influenced by the electronic properties of its constituent aromatic rings and substituents.

The spectrum of nitrobenzene and its derivatives typically exhibits characteristic absorption bands. nih.govresearchgate.net These bands are generally attributed to π → π* transitions within the aromatic system and n → π* transitions associated with the nitro group. The presence of substituents can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

Expected Electronic Transitions:

π → π Transitions:* These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the benzene (B151609) rings. The extended conjugation provided by the diaryl ether linkage is expected to cause a bathochromic (red) shift in these transitions compared to unsubstituted benzene. The nitro group, being a strong electron-withdrawing group, will further influence the energy of these transitions. mun.ca

n → π Transitions:* This type of transition involves the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to an antibonding π* orbital. These transitions are typically weaker (lower ε) than π → π* transitions and may appear as a shoulder on the main absorption bands. nih.gov

The solvent can also influence the position of the absorption bands. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in λmax. For instance, the charge-transfer band of nitrobenzene shows a bathochromic shift in more polar solvents. stackexchange.com

The table below summarizes the expected electronic transitions for this compound based on data for related compounds.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Type of Transition | Expected Wavelength Range (nm) | Description |

| π → π* (B-band) | 250 - 280 | Aromatic benzene ring transition, influenced by substituents. |

| π → π* (Charge Transfer) | 280 - 340 | Intramolecular charge transfer from the bromophenoxy ring to the nitrobenzene ring. |

| n → π* | ~340 - 360 | Weak transition associated with the nitro group. |

Computational and Theoretical Chemistry Studies on 4 4 Bromophenoxy 2 Methyl 1 Nitrobenzene

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. For 4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene, these calculations provide fundamental insights into its geometry, reactivity, and the influence of its substituent groups.

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, the key structural parameters include the dihedral angles between the two phenyl rings and the orientation of the nitro and methyl groups.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of similar structures, not experimental data for the title compound.)

| Parameter | Predicted Value | Description |

| C-N-O Dihedral Angle | ~15-25° | Twist of the nitro group relative to the benzene (B151609) ring. |

| C-O-C Bond Angle | ~118-120° | Angle of the central ether linkage. |

| Phenyl-O-C-Phenyl Dihedral Angle | ~30-50° | Twist between the two aromatic rings. |

| C-NO₂ Bond Length | ~1.47 Å | Length of the bond connecting the nitro group to the ring. nih.gov |

| C-Br Bond Length | ~1.90 Å | Length of the bond connecting the bromine atom to the ring. nih.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. malayajournal.org

For this compound, the HOMO is expected to be primarily localized on the electron-rich 4-bromophenoxy moiety, which has electron-donating character through the resonance effect of the ether oxygen. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitrobenzene (B124822) ring, due to the strong electron-withdrawing nature of the nitro group. nih.govresearchgate.net This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical behavior of the molecule.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors (Note: Values are representative for similar aromatic compounds and calculated using DFT.)

| Descriptor | Formula | Predicted Value (eV) | Chemical Implication |

| EHOMO | - | ~ -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | - | ~ -2.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 eV | Indicates high kinetic stability and low chemical reactivity. malayajournal.orgresearchgate.net |

| Ionization Potential (I) | -EHOMO | ~ 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | ~ 2.5 eV | Energy released upon gaining an electron. |

| Global Hardness (η) | (I - A) / 2 | ~ 2.0 eV | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -(I + A) / 2 | ~ -4.5 eV | Represents the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | μ² / 2η | ~ 5.06 eV | Measures the propensity to accept electrons. |

Electrostatic Potential Surface (EPS) Mapping for Reactive Sites

The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. walisongo.ac.idyoutube.com Different colors represent different values of electrostatic potential, where red indicates negative potential (electron-rich regions) and blue indicates positive potential (electron-poor regions). researchgate.net

For this compound, the EPS map would show:

Negative Regions (Red): The most intense negative potential is concentrated on the oxygen atoms of the nitro group. This region is the most likely site for electrophilic attack.

Positive Regions (Blue): Positive potential would be located around the hydrogen atoms of the aromatic rings, making them susceptible to nucleophilic attack.

Neutral Regions (Green): The carbon skeletons of the benzene rings and the bromine atom would exhibit intermediate potential.

This mapping visually confirms the electron-withdrawing effect of the nitro group and helps identify the reactive centers of the molecule. researchgate.net

Analysis of Inductive and Resonance Effects of Substituents

The reactivity and electronic properties of the molecule are governed by the interplay of inductive and resonance effects of its substituents. du.edu.eglibretexts.org

Nitro Group (-NO₂): This group is strongly electron-withdrawing through both the inductive effect (-I) due to the high electronegativity of nitrogen and oxygen, and the resonance effect (-R) by delocalizing pi-electrons from the ring. libretexts.org This deactivates the ring towards electrophilic substitution.

Methyl Group (-CH₃): It is a weakly electron-donating group through the inductive effect (+I). du.edu.eg

Bromophenoxy Group (-O-C₆H₄Br): This substituent has a dual nature.

The ether oxygen is electron-withdrawing inductively (-I) but strongly electron-donating through resonance (+R) by delocalizing its lone pair electrons into the benzene ring. libretexts.org

The bromine atom is electron-withdrawing inductively (-I) and weakly electron-donating through resonance (+R). libretexts.org

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational modeling can be used to map out the potential energy surface for chemical reactions, identifying the minimum energy pathways and characterizing the high-energy transition states. For this compound, a key transformation of interest would be nucleophilic aromatic substitution (SNAr).

The nitro group strongly activates the benzene ring for SNAr reactions, making the positions ortho and para to it susceptible to nucleophilic attack. walisongo.ac.id Reaction pathway modeling could be employed to:

Model the attack of a nucleophile (e.g., methoxide) on the carbon atoms bearing the bromine or the nitro group.

Calculate the activation energies required to form the intermediate Meisenheimer complex.

Characterize the geometry of the transition states leading to the formation of intermediates and final products.

These calculations would help predict which leaving group (Br⁻ or NO₂⁻) is more likely to be displaced and under what conditions, providing valuable mechanistic insights that complement experimental studies.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects

While quantum chemical calculations typically focus on static, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time at finite temperatures, often in the presence of a solvent. researchgate.net

For this compound, MD simulations could be used to:

Explore Conformational Dynamics: The molecule possesses significant conformational flexibility, primarily due to rotation around the C-O bonds of the ether linkage. MD simulations can track these rotations over time, revealing the preferred conformations and the energy barriers between them in a dynamic environment.

Analyze Solvation Effects: The presence of a solvent can significantly influence the molecule's structure and reactivity. MD simulations can explicitly model the interactions between the solute and solvent molecules (e.g., water, DMSO). This allows for the study of how the solvent shell organizes around the polar nitro group and the less polar aromatic rings, and how these interactions affect the conformational equilibrium and reaction pathways. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) in Synthetic Transformations

Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in computational chemistry for establishing mathematical models that correlate the structural or property-based descriptors of molecules with their chemical reactivity. doi.org These models are instrumental in predicting the behavior of new compounds in synthetic transformations, thereby optimizing reaction conditions and guiding the synthesis of molecules with desired properties.

Derivation of Topological and Electronic Descriptors for Predictive Modeling

In the context of this compound and related nitroaromatic compounds, the derivation of molecular descriptors is a critical first step in developing robust QSRR models. These descriptors, which are numerical representations of molecular structure and electronic properties, can be broadly categorized into topological and electronic descriptors.

Topological Descriptors: These descriptors are derived from the two-dimensional representation of a molecule and characterize its size, shape, and branching. They are calculated based on the molecular graph, where atoms are represented as vertices and bonds as edges. For a molecule like this compound, various topological indices can be computed to quantify its structural features. While specific studies on this exact compound are not available, the principles of descriptor calculation remain the same.

Electronic Descriptors: These descriptors are derived from the three-dimensional electronic structure of the molecule and provide insights into its reactivity and intermolecular interactions. dergipark.org.tr They are typically calculated using quantum chemical methods, such as Density Functional Theory (DFT). unpatti.ac.idresearchgate.net Key electronic descriptors relevant to the reactivity of nitroaromatic compounds include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net

Dipole Moment: This descriptor quantifies the polarity of the molecule, which influences its solubility and interactions with other polar molecules.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites, which are crucial for predicting reaction pathways.

Atomic Charges: The partial charges on individual atoms can indicate their reactivity towards electrophilic or nucleophilic attack.

The following table provides a representative set of commonly calculated electronic descriptors for nitrobenzene derivatives, which would be analogous to those determined for this compound in a QSRR study.

| Descriptor | Description | Typical Calculation Method | Relevance in QSRR |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | DFT, Semi-empirical methods | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | DFT, Semi-empirical methods | Electron-accepting ability, electrophilicity researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Calculated from EHOMO and ELUMO | Chemical reactivity and stability |

| Dipole Moment (µ) | Measure of the net molecular polarity | DFT, Semi-empirical methods | Intermolecular interactions, solubility |

| Ionization Potential (IP) | The energy required to remove an electron | Koopmans' theorem (approximated as -EHOMO) | Susceptibility to oxidation |

| Electron Affinity (EA) | The energy released when an electron is added | Koopmans' theorem (approximated as -ELUMO) | Susceptibility to reduction |

| Electronegativity (χ) | The ability of an atom to attract electrons | (IP + EA) / 2 | General reactivity |

| Chemical Hardness (η) | Resistance to change in electron distribution | (IP - EA) / 2 | Molecular stability |

| Electrophilicity Index (ω) | Global electrophilic nature of a molecule | (µ2) / (2η) | Reactivity towards nucleophiles researchgate.net |

Predictive modeling in QSRR involves the use of statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to establish a mathematical relationship between the calculated descriptors and the observed reactivity of a series of compounds. researchgate.net For instance, the rate constant of a particular reaction could be modeled as a function of selected topological and electronic descriptors. The robustness and predictive power of the resulting QSRR model are evaluated using various statistical parameters, including the correlation coefficient (R²), cross-validation coefficient (Q²), and standard error of estimation. isca.me

While no specific QSRR models for the synthetic transformations of this compound have been detailed in the literature, studies on similar nitrobenzene derivatives have successfully employed these principles to predict properties like toxicity, which is a form of biological reactivity. dergipark.org.trisca.me These studies have shown that descriptors related to hydrophobicity (Log P) and electronic properties, such as electron affinity and total energy, are often crucial in predicting the behavior of nitroaromatic compounds. isca.me

Role of 4 4 Bromophenoxy 2 Methyl 1 Nitrobenzene As a Key Precursor in Complex Chemical Synthesis

Building Block for Advanced Organic Scaffolds and Heterocycles

The molecular framework of 4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene is a foundational element for the construction of more complex organic scaffolds and a variety of heterocyclic compounds. The strategic placement of its functional groups allows for sequential and controlled chemical modifications, leading to the formation of diverse and elaborate molecular architectures.

The synthesis of heterocyclic compounds, which are integral to many areas of chemistry, can be envisioned starting from this precursor. For example, the reduction of the nitro group to an amine would yield an aniline (B41778) derivative. This amine can then undergo cyclization reactions with various reagents to form heterocyles such as quinolines, indoles, or benzimidazoles, depending on the specific reaction conditions and co-reactants employed. While direct examples with this compound are not extensively documented, the utility of related bromo-phenyl compounds in the synthesis of important heterocyclic structures has been demonstrated. epa.govorgsyn.org

Furthermore, the presence of the bromophenoxy moiety adds another layer of complexity and potential for derivatization, allowing for the creation of unique and highly functionalized organic scaffolds that can be explored for various applications in materials science and catalysis.

Precursor for Functional Materials

The structural characteristics of this compound make it a promising precursor for the development of a range of functional materials, excluding biological or clinical applications. Its aromatic nature and the presence of reactive functional groups allow for its incorporation into larger molecular systems with tailored properties.

Monomers for Polymeric Materials (e.g., Polyethers, Polyimides)

This compound can serve as a monomeric unit in the synthesis of high-performance polymers such as polyethers and polyimides. Following the reduction of the nitro group to an amine, the resulting diamine could be polymerized with suitable comonomers. For instance, reaction with a dianhydride would lead to the formation of a poly(amic acid), which can then be thermally or chemically cyclized to a polyimide. vt.edu Polyimides are known for their excellent thermal stability, chemical resistance, and mechanical properties. The incorporation of the bromophenoxy group could potentially enhance properties such as flame retardancy or modify the polymer's solubility and processing characteristics.

Intermediates for Dyes and Pigments with Tunable Optical Properties

Nitroaromatic compounds are fundamental intermediates in the synthesis of dyes and pigments. epa.gov The nitro group in this compound can be reduced to an amino group, which can then be diazotized and coupled with various aromatic compounds to produce azo dyes. The specific color and properties of the resulting dye can be fine-tuned by the choice of the coupling partner and by further modifications to the molecular structure. The bromophenoxy and methyl groups on the benzene (B151609) ring can influence the electronic properties of the dye molecule, thereby affecting its absorption and emission spectra. The synthesis of novel disazo dyes from precursors like 4-bromoaniline (B143363) highlights the potential of such building blocks in creating colorants with specific optical characteristics. researchgate.net

Components in Liquid Crystalline Materials

The rigid aromatic core of this compound suggests its potential as a component in the design of liquid crystalline materials. Liquid crystals are characterized by their rod-like or disc-like molecular shapes, which allow them to exhibit phases with properties intermediate between those of conventional liquids and solid crystals. By appropriate chemical modification, such as the introduction of long alkyl chains, derivatives of this compound could be designed to exhibit liquid crystalline behavior. The polar nitro group and the polarizable bromine atom could contribute to the desired anisotropic properties of such materials.

Scaffold for Ligand Design in Catalysis

The structure of this compound can also serve as a scaffold for the design and synthesis of ligands for catalysis. The functional groups on the aromatic ring provide handles for the introduction of coordinating atoms, such as phosphorus, nitrogen, or sulfur, which can bind to metal centers to form catalytically active complexes.

For example, the bromine atom can be replaced through various cross-coupling reactions to introduce phosphine (B1218219) or amine functionalities. The nitro group can be reduced to an amine and then further functionalized. The resulting ligands could be used in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, or hydroformylations. The specific steric and electronic properties of the ligand, influenced by the substitution pattern on the aromatic ring, would play a crucial role in determining the activity and selectivity of the resulting catalyst.

Future Perspectives and Emerging Research Avenues for 4 4 Bromophenoxy 2 Methyl 1 Nitrobenzene Research

Development of Novel Catalytic Systems for Efficient Derivatization

The derivatization of 4-(4-bromophenoxy)-2-methyl-1-nitrobenzene is a key area for future research, with the development of novel catalytic systems being paramount. The presence of a diaryl ether linkage, a nitro group, and a bromo substituent offers multiple sites for chemical modification.

Future research will likely focus on the development of highly efficient and selective catalysts for C-O, C-N, and C-C bond-forming reactions. For instance, advancements in Ullmann-type coupling reactions, which are traditionally used for diaryl ether synthesis, are moving towards milder reaction conditions using copper catalysts with novel ligands. wikipedia.orgsynarchive.com Similarly, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be adapted for the selective transformation of the bromo substituent. researchgate.net

The following table illustrates potential catalytic systems that could be explored for the derivatization of this compound, based on successful applications with analogous nitro-substituted diaryl ethers. rsc.orgresearchgate.net

| Catalytic System | Target Transformation | Potential Reaction Conditions | Expected Outcome |

| Copper(I) iodide with N,N-dimethylglycine | C-N coupling at the bromo position | Cesium carbonate base, solvent such as DMF or DMSO, 80-120 °C | Synthesis of novel amine derivatives |

| Palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand (e.g., XPhos) | C-C coupling at the bromo position (e.g., Suzuki coupling) | Boronic acid reagent, base such as potassium carbonate, solvent mixture like toluene (B28343)/water, 80-110 °C | Formation of biaryl compounds |

| Nickel(II) chloride with a phosphine ligand | Decarbonylative etherification of related ester derivatives | Diphosphine ligand, base, high-boiling point solvent | Alternative route to diaryl ether structures |

The development of heterogeneous catalysts, such as metal nanoparticles supported on materials like MCM-41 or carbon, is another promising avenue. researchgate.net These catalysts offer advantages in terms of reusability and ease of separation, contributing to more sustainable chemical processes.

Integration into Supramolecular Architectures and Self-Assembly Systems